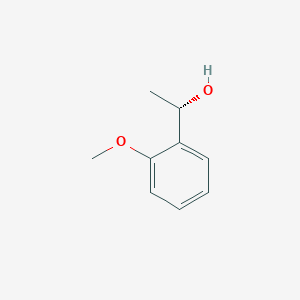

(S)-1-(2-Methoxyphenyl)ethanol

Description

Importance of Enantiopure Secondary Alcohols in Fine Chemical and Pharmaceutical Industries

The demand for enantiomerically pure compounds, particularly secondary alcohols, is a driving force in the fine chemical and pharmaceutical sectors. nih.govutupub.fi Enantiopure secondary alcohols are crucial intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, liquid crystals, and other specialty materials. nih.govnih.gov The physiological effects of a drug are often linked to a single enantiomer, making the synthesis of enantiopure active pharmaceutical ingredients (APIs) essential for developing safer and more effective medications. utupub.fi The ability to produce these alcohols with high enantiomeric excess (e.e.) is a key objective, often achieved through methods like asymmetric reduction of prochiral ketones or the kinetic resolution of racemic mixtures. nih.govacs.org

Overview of (S)-1-(2-Methoxyphenyl)ethanol as a Key Chiral Intermediate

This compound is a specific chiral secondary alcohol that has garnered attention as a valuable intermediate in various synthetic applications. biosynth.comresearchgate.net Its structure, featuring a methoxy (B1213986) group on the phenyl ring, influences its reactivity and potential applications. This compound is a chiral molecule that has been explored for its kinetic and thermodynamic properties, which may be beneficial as a chiral ligand in hydrogen transfer reactions. biosynth.com Furthermore, its enantiomerically pure form serves as a crucial building block in the synthesis of more complex molecules. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 108100-06-7 |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Appearance | Colorless oil |

| Boiling Point | 124-126 °C (17 mmHg) |

| Purity | NLT 98% |

Data sourced from multiple chemical suppliers and databases. synblock.comlookchem.comscbt.com

Scope and Objectives of Research on this compound

Research concerning this compound is multifaceted, primarily focusing on the development of efficient and stereoselective synthetic methodologies. A significant area of investigation involves the asymmetric transfer hydrogenation of its corresponding ketone, 2-methoxyacetophenone (B1211565), using various catalysts to achieve high conversion rates and enantioselectivity. rsc.org Studies have explored the use of different catalytic systems, including iron(II)-bis(isonitrile) complexes, to optimize the synthesis of the (S)-enantiomer. rsc.org The overarching goal is to establish robust and scalable processes for the production of this enantiopure alcohol, thereby facilitating its use in the synthesis of high-value chemicals and pharmaceuticals.

Detailed Research Findings

The synthesis of this compound has been a subject of considerable research, with a focus on asymmetric catalysis. One study detailed the application of iron(II)-bis(isonitrile) catalysts in the asymmetric transfer hydrogenation of 2-methoxyacetophenone. The results, while demonstrating the potential of this catalytic system, showed moderate success for this specific substrate compared to others.

Table 2: Asymmetric Transfer Hydrogenation of 2-Methoxyacetophenone

| Catalyst System | Conversion (%) | Enantiomeric Excess (ee %) | Configuration |

|---|---|---|---|

| Iron(II)-Bis(isonitrile) Complex | 56 | 52 | S |

Data from a study on iron-catalyzed asymmetric transfer hydrogenation. rsc.org

The data indicates that while the desired (S)-enantiomer was produced, both the conversion of the starting material and the enantiomeric purity of the product were modest under the reported conditions. rsc.org This highlights the ongoing need for more efficient and selective catalytic methods for the synthesis of this compound.

Further research has focused on the broader context of synthesizing chiral alcohols. Biocatalytic methods, employing enzymes like ketoreductases, have emerged as a green and effective alternative for producing enantiopure alcohols. nih.gov These enzymatic reductions often occur under mild conditions and can exhibit remarkable enantioselectivity. nih.gov For instance, the bioreduction of a related compound, 1-(3′-bromo-2′-methoxyphenyl)ethanone, to its corresponding (S)-alcohol has been achieved with excellent enantioselectivity (>99% ee) using a carbonyl reductase. researchgate.net Such advancements in biocatalysis offer promising avenues for the efficient synthesis of this compound and other valuable chiral intermediates.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(2-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHGVIOVURMJEA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108100-06-7 | |

| Record name | (1S)-1-(2-methoxyphenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthetic Methodologies for S 1 2 Methoxyphenyl Ethanol

Asymmetric Reduction of Prochiral Ketones (e.g., 2-Methoxyacetophenone)

A primary strategy for synthesizing (S)-1-(2-Methoxyphenyl)ethanol is the asymmetric reduction of its corresponding prochiral ketone, 2-methoxyacetophenone (B1211565). This transformation is effectively achieved using biocatalytic systems, which leverage the inherent stereoselectivity of enzymes.

Biocatalysis has emerged as a powerful tool for asymmetric synthesis, offering high enantioselectivity under mild reaction conditions. researchgate.net Both isolated enzymes and whole-cell systems are employed for the reduction of 2-methoxyacetophenone, each with distinct advantages. Whole-cell biocatalysis is often favored as it circumvents the need for costly cofactor isolation and regeneration, as these processes occur in situ. researchgate.netresearchgate.net

Carbonyl reductases (CBRs) and alcohol dehydrogenases (ADHs) are pivotal enzymes in the asymmetric reduction of ketones. researchgate.netscielo.br These enzymes, dependent on cofactors like NAD(P)H, catalyze the transfer of a hydride to the carbonyl carbon of the ketone, producing the corresponding chiral alcohol. google.comosu.edu The stereochemical outcome of the reduction is dictated by the enzyme's active site structure, which preferentially binds the substrate in an orientation that leads to either the (S)- or (R)-alcohol.

A carbonyl reductase from Sporobolomyces salmonicolor (SSCR) has been shown to efficiently reduce sterically bulky ketones, including 2'-methoxyacetophenone, to the corresponding alcohol with excellent optical purity. nih.govcapes.gov.br This highlights the utility of SSCR for substrates where steric hindrance can be a challenge for other catalysts. Similarly, a novel carbonyl reductase from Novosphingobium sp. Leaf2 (NoCR) demonstrated high catalytic activity and stereoselectivity towards acetophenone (B1666503) derivatives with methoxy (B1213986) substitutions. researchgate.net ADHs are also widely used, with enzymes from various sources like Thermoanaerobacter brockii (TbSADH) and Lactobacillus brevis (LbADH) being employed for the enantioselective reduction of prochiral ketones. researchgate.netacs.org By selecting an appropriate ADH, it is possible to synthesize either enantiomer of the desired alcohol. rsc.org

Table 1: Examples of CBRs and ADHs in the Reduction of Methoxy-Substituted Acetophenones

| Enzyme (Source) | Substrate | Product | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Carbonyl Reductase (SSCR) (Sporobolomyces salmonicolor) | 2'-Methoxyacetophenone | This compound | Excellent | High | nih.gov |

| Carbonyl Reductase (NoCR) (Novosphingobium sp. Leaf2) | 1-(3′-bromo-2′-methoxyphenyl)ethanone | (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol | >99% | 77% isolated yield | researchgate.net |

| Alcohol Dehydrogenase (Lactobacillus brevis) | 4-Methoxyphenyl-2-hydroxy-propanone | (1S,2S)-4-Methoxyphenyl-1,2-propanediol | >99% | High | acs.org |

Ketoreductases (KREDs), a class of oxidoreductases, are extensively explored for their synthetic capabilities. scielo.br They are found in a wide variety of microorganisms, including fungi and bacteria, and have been successfully applied to the reduction of various ketones. mdpi.com KREDs from fungal sources, such as Pichia glucozyma, have demonstrated the ability to reduce aromatic ketones to their (S)-alcohols with high yields and enantioselectivity. unimi.it

Bacterial KREDs also serve as effective biocatalysts. For instance, a carbonyl reductase from the bacterium Acetobacter sp. CCTCC M209061 (AcCR) was found to catalyze the anti-Prelog asymmetric reduction of several ketones with high enantioselectivity, producing (R)-alcohols. plos.org While this specific enzyme yields the opposite enantiomer, it demonstrates the diversity of KREDs available from bacterial sources. The search for new KREDs from diverse microbial origins remains an active area of research to expand the toolbox of biocatalysts for synthesizing specific chiral alcohols like this compound. unimi.it

Employing whole microbial cells as biocatalysts is a practical and cost-effective strategy for asymmetric ketone reduction. researchgate.net This approach leverages the cell's intact enzymatic machinery and inherent cofactor regeneration systems. mdpi.com Various microorganisms, including yeasts, bacteria, and endophytic fungi, have been successfully used to reduce 2-methoxyacetophenone.

The fungus Periconia hispidula, isolated from a semiarid region, demonstrated the ability to reduce 2-methoxyacetophenone to the corresponding (S)-alcohol with 99% conversion and enantiomeric excess within 48 hours. iomcworld.comiomcworld.com Similarly, endophytic fungi, which reside within plant tissues, are being explored as a promising source of novel biocatalysts. mdpi.com One study on endophytic fungi from Handroanthus impetiginosus highlighted their potential for the stereoselective bioreduction of prochiral carbonyls. mdpi.com

Yeasts, particularly from the genera Saccharomyces and Debaryomyces, are also effective whole-cell biocatalysts for reducing substituted acetophenones. tandfonline.comdokumen.pub For example, Debaryomyces hansenii P1 successfully reduced various acetophenone derivatives to optically active alcohols with up to >99% enantiomeric excess. tandfonline.com Bacteria such as Lactobacillus species have also been used; Lactobacillus fermentum and Lactobacillus curvatus have been shown to effectively reduce prochiral ketones. researchgate.net

Table 2: Whole-Cell Bioreduction of Methoxy-Substituted Acetophenones

| Microorganism | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |

|---|---|---|---|---|---|

| Periconia hispidula | 2-Methoxyacetophenone | S | >99 | >99 | iomcworld.comiomcworld.com |

| Rhodotorula sp. AS2.2241 | 4'-Methoxyacetophenone | S | High | 99 | mdpi.com |

| Lactobacillus senmaizukei | 4-Methoxyacetophenone | S | >99 | >99 | researchgate.net |

| Debaryomyces hansenii P1 | 3-Methoxyacetophenone | R | 82 (yield) | >99 | tandfonline.com |

To maximize the efficiency and selectivity of the biocatalytic reduction, it is crucial to optimize various reaction parameters. Factors such as pH, temperature, substrate concentration, and the presence of cosolvents can significantly influence enzyme activity and stability, thereby affecting both conversion rates and enantiomeric excess. researchgate.net

The optimal pH for biocatalytic reductions is typically near neutral, as extreme pH values can denature the enzymes. mdpi.com For instance, the optimal buffer pH for the reduction of 2-octanone (B155638) by Acetobacter pasteurianus was found to be 5.0. nih.gov Temperature is another critical factor, with an optimal range that balances enzyme activity and stability. For many microbial reductions, this temperature is around 30°C. mdpi.com Higher temperatures can increase initial reaction rates but may lead to enzyme inactivation over time.

Substrate concentration must be carefully controlled to avoid inhibition or toxicity to the whole-cell biocatalyst. iomcworld.com High concentrations of the ketone substrate or the alcohol product can be detrimental to the cells. nih.gov The use of organic cosolvents, such as isopropanol (B130326) or ionic liquids, can improve the solubility of hydrophobic substrates and, in some cases, enhance enzyme activity and stability. nih.gov For example, isopropanol can also serve as a co-substrate for cofactor regeneration. nih.gov Optimization studies, often employing statistical methods like Response Surface Methodology (RSM), are used to identify the ideal combination of these parameters to achieve high conversion and enantioselectivity. researchgate.net

Table 3: Optimized Parameters for Bioreduction of Acetophenone Derivatives

| Biocatalyst | Substrate | Optimal pH | Optimal Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|---|

| Lactobacillus senmaizukei | 4-Methoxyacetophenone | 5.80 | 29 | Achieved >99% conversion and >99% ee. | researchgate.net |

| Acetobacter pasteurianus GIM1.158 | 2-Octanone | 5.0 | 35 | Yield of 89.5% and >99.9% ee were achieved. | nih.gov |

| Recombinant E. coli | 3,5-bis(trifluoromethyl)acetophenone | 6.8 | 30 | A 98.7% yield with >99% ee was obtained. | |

| Talaromyces sp. H4 | Acetophenone | 8.0 | 26 | Optimal conditions for reducing various substituted acetophenones. | mdpi.com |

The activity of CBRs, ADHs, and KREDs is dependent on the nicotinamide (B372718) cofactors NADH or NADPH, which act as hydride donors. google.comosu.edu These cofactors are expensive, making their stoichiometric use in industrial processes economically unfeasible. Therefore, an efficient in situ cofactor regeneration system is essential for large-scale applications of isolated enzymes. google.com

One of the most effective and widely used methods for NADH regeneration is the formate (B1220265) dehydrogenase (FDH) system. researchgate.netgoogle.com In this system, FDH catalyzes the oxidation of inexpensive sodium formate to carbon dioxide, while simultaneously reducing NAD⁺ to NADH. researchgate.net This coupled-enzyme system allows for the continuous supply of the reduced cofactor required by the primary ketoreductase. The key advantages of the FDH/formate system are the low cost of the formate salt and the fact that the byproduct, CO₂, is gaseous and easily removed, which does not interfere with the reaction or product purification. acs.org

Biocatalytic Approaches Utilizing Enzymes and Whole-Cell Systems

Role of Deep Eutectic Solvents (DESs) in Enhancing Biocatalytic Efficiency

Deep Eutectic Solvents (DESs) have emerged as novel, green solvents that can significantly enhance the efficiency of biocatalytic processes. rsc.orgsci-hub.se These systems, typically formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), offer advantages such as low cost, biodegradability, and tunable properties. rsc.orgsci-hub.se In the context of synthesizing chiral alcohols like this compound, DESs are primarily used as co-solvents in aqueous media to overcome challenges like low substrate/product solubility and enzyme inhibition at high substrate concentrations. rsc.orgmdpi.com

Research on the biocatalytic resolution of racemic 1-(4-methoxyphenyl)ethanol (B1200191) (a structural isomer of the target compound) using Acetobacter sp. CCTCC M209061 cells has demonstrated the benefits of DESs. rsc.orgnih.govsemanticscholar.org The addition of a choline (B1196258) chloride (ChCl)-based DES was found to improve reaction efficiency. rsc.org Specifically, a DES composed of choline chloride and glycerol (B35011) (ChCl:Gly) at a 1:2 molar ratio, when added at 10% (v/v) to the aqueous buffer, yielded optimal results in the asymmetric oxidation of the racemic alcohol. rsc.orgsemanticscholar.org The enhanced performance is attributed to several factors:

Improved Substrate/Product Solubility: DESs can increase the solubility of hydrophobic substrates and products, alleviating substrate inhibition and product toxicity to the whole-cell biocatalysts. mdpi.com

Increased Cell Membrane Permeability: Studies have shown that certain DESs, such as ChCl:Gly, can increase the permeability of the cell membrane, which facilitates the transport of substrates and products and can lead to higher reaction rates. rsc.orgmdpi.com

Enhanced Enzyme Stability and Activity: By creating a favorable microenvironment around the enzyme, DESs can help maintain its catalytically active conformation, leading to improved stability and activity. mdpi.com

The choice of DES components and their molar ratio, along with the water content in the system, are critical parameters that must be optimized for each specific biocatalytic reaction. mdpi.commdpi.com For instance, in the reduction of various acetophenone derivatives using Saccharomyces cerevisiae, the highest enantioselectivity was achieved in a ChCl:Gly system containing 30 vol% water. mdpi.com

Table 1: Effect of Choline Chloride-Based DESs on Biocatalytic Asymmetric Oxidation of Racemic 1-(4-Methoxyphenyl)ethanol Data extracted from studies on a structural isomer to illustrate the principles of DES application.

| DES Type (ChCl:HBD) | HBD | Molar Ratio (ChCl:HBD) | Conversion (%) | Enantiomeric Excess of Substrate (eeS, %) | Reference |

|---|---|---|---|---|---|

| ChCl:Gly | Glycerol | 1:2 | 49.6 | >99 | rsc.org |

| ChCl:EG | Ethylene Glycol | 1:2 | 47.2 | 98.5 | rsc.org |

| ChCl:Urea (B33335) | Urea | 1:2 | 45.3 | 97.2 | rsc.org |

| ChCl:Mal | Malonic Acid | 1:1 | 38.5 | 90.1 | rsc.org |

Chemo-Catalytic Asymmetric Reduction

Chemo-catalytic asymmetric reduction of the prochiral ketone, 2-methoxyacetophenone, is a direct and efficient route to enantiomerically enriched this compound. This approach utilizes chiral catalysts to control the stereochemical outcome of the reduction.

Transition metal complexes, particularly those of ruthenium (Ru), are highly effective for the asymmetric hydrogenation (using H₂) and asymmetric transfer hydrogenation (ATH) (using a hydrogen donor like 2-propanol or formic acid) of aryl ketones. mdpi.comacs.org The enantioselectivity of these reactions is imparted by chiral ligands coordinated to the metal center.

The asymmetric transfer hydrogenation of 2-methoxyacetophenone has been investigated using various ruthenium catalysts. However, the electron-donating methoxy group at the ortho position can present a challenge, sometimes leading to lower efficiency compared to other substituted acetophenones. mdpi.comacs.org For example, the reduction of 2-methoxyacetophenone using a [RuCl₂{PPh₂(OEt)}(Ph-pybox)] complex was reported to be rather inefficient under certain conditions. mdpi.com

More successful results have been achieved using tethered Ru(II)/η⁶-arene/diamine catalysts. acs.org While these catalysts showed excellent results for many electron-rich ketones, the reduction of ortho-methoxy acetophenone proved difficult under aqueous sodium formate conditions. Superior results for this specific substrate were obtained using the more established formic acid/triethylamine (FA/TEA) system. acs.org

Table 2: Asymmetric Transfer Hydrogenation of 2-Methoxyacetophenone using Ru-Catalysts

| Catalyst | Hydrogen Source | Conditions | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |

|---|---|---|---|---|---|---|

| Tethered Ru(II)/TsDPEN catalyst | FA/TEA (5:2) | 28 °C, 2 h | >99 | 97 | (S) | acs.org |

| [RuCl₂{PPh₂(OEt)}(Ph-pybox)] | i-PrOH/KOtBu | 80 °C, 15 min | 25 | 78 | (S) | mdpi.com |

Organocatalysis offers a metal-free alternative for asymmetric reductions. nih.govnih.gov These reactions are inspired by biological systems, often employing synthetic dihydropyridine (B1217469) NADH analogues (e.g., Hantzsch esters) as the hydride source in the presence of a chiral organocatalyst, such as a chiral Brønsted acid or a thiourea (B124793) derivative. nih.gov

While transition metal catalysis has been more extensively reported for the reduction of 2-methoxyacetophenone, organocatalytic methods represent a burgeoning field with significant potential. nih.gov The general principle involves the activation of the ketone by the chiral catalyst, followed by a stereoselective hydride transfer from the NADH mimic. The development of new organocatalysts continues to expand the scope of this methodology to include a wider range of substrates, including electron-rich aryl ketones.

Transition Metal-Catalyzed Asymmetric Hydrogenation/Transfer Hydrogenation

Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR) Strategies

Resolution strategies are employed to separate the enantiomers of racemic 1-(2-methoxyphenyl)ethanol. Kinetic resolution (KR) involves the selective reaction of one enantiomer, leaving the other unreacted, with a theoretical maximum yield of 50% for each enantiomer. nih.gov Dynamic kinetic resolution (DKR) combines this with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product. researchgate.netnih.gov

Enzymes are highly effective catalysts for kinetic resolution due to their exquisite chemo-, regio-, and enantioselectivity under mild conditions. utupub.fi For racemic 1-(2-methoxyphenyl)ethanol, resolution is typically achieved through enantioselective oxidation of one enantiomer to the corresponding ketone or enantioselective acylation (esterification) of one enantiomer. semanticscholar.orgnih.gov

Lipases are widely used for the kinetic resolution of secondary alcohols via enantioselective acylation. utupub.fimdpi.com In a typical procedure, the racemic alcohol is reacted with an acyl donor (e.g., vinyl acetate, isopropenyl acetate) in an organic solvent in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the unreacted (S)-alcohol enantiomerically enriched. nih.gov Lipase B from Candida antarctica (CAL-B) and lipases from Pseudomonas species are among the most commonly used. researchgate.netmdpi.com Studies on ortho-substituted phenyl ethanols have shown that the presence of an ortho-substituent, such as a methoxy group, can lead to higher enantioselectivity compared to the unsubstituted parent alcohol. nih.gov

Oxidoreductases , such as alcohol dehydrogenases (ADHs) or whole-cell systems containing them, can perform kinetic resolution via enantioselective oxidation. semanticscholar.orgscielo.br In this process, one enantiomer of the racemic alcohol is selectively oxidized to the corresponding ketone, 2-methoxyacetophenone. For example, research on the related 1-(4-methoxyphenyl)ethanol has shown that oxidoreductases from microorganisms like Acetobacter sp. can selectively oxidize the (R)-enantiomer, leaving behind the desired (S)-enantiomer with very high enantiomeric excess. semanticscholar.orgcsic.es

Table 3: Examples of Enzymatic Kinetic Resolution of Racemic Secondary Alcohols Data from related substrates illustrating the application of lipases and oxidoreductases.

| Substrate | Enzyme/Biocatalyst | Reaction Type | Product(s) | ee (%) | Reference |

|---|---|---|---|---|---|

| 1-(o-tolyl)ethanol | Amidine-Based Catalyst (non-enzymatic mimic) | Acylation | (S)-alcohol | >99 (at 51% conv.) | nih.gov |

| rac-1-(4-methoxyphenyl)ethanol | Acetobacter sp. CCTCC M209061 | Oxidation | (S)-alcohol | >99 (at 49.6% conv.) | rsc.orgsemanticscholar.org |

| rac-1-(4-methoxyphenyl)ethanol | Novozym 40086 (Lipase) | Transesterification | (S)-alcohol | 99.87 (at 56.7% conv.) | nih.gov |

| rac-1-(3-methoxyphenyl)ethanol | Candida albicans CCT 0776 / KRED | Deracemization (Oxidation/Reduction) | (R)-alcohol | 91 | scielo.br |

| rac-1-(3-methoxyphenyl)ethanol | CAL-B / Ru-catalyst | DKR (Acylation/Racemization) | (R)-acetate | 91 (91% yield) | uniovi.es |

Enzymatic Kinetic Resolution via Enantioselective Oxidation or Acylation

Strategies for Overcoming Product Inhibition in Enzymatic Processes

Enzymatic reactions, such as the reduction of 2-methoxyacetophenone to this compound using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), can be hampered by product inhibition. This phenomenon occurs when the product, in this case, the chiral alcohol, binds to the enzyme and reduces its activity, leading to slow reaction rates and incomplete conversions. numberanalytics.comnumberanalytics.com Several strategies have been developed to minimize or circumvent product inhibition in industrial bioprocesses. numberanalytics.com

In Situ Product Removal (ISPR): A primary strategy is the continuous removal of the product from the reaction medium as it is formed. numberanalytics.comnumberanalytics.com This keeps the product concentration below inhibitory levels, allowing the enzyme to function optimally. nih.gov One effective ISPR technique is the use of a two-phase aqueous-organic system. The enzymatic reaction occurs in the aqueous phase, and the typically more hydrophobic product is continuously extracted into an organic phase. researchgate.net Another approach involves the addition of adsorbing resins to the reaction vessel. These resins act as a reservoir for the substrate and selectively adsorb the product, thereby alleviating its toxic and inhibitory effects on the biocatalyst cells. srce.hr This technique has been successfully applied in the asymmetric reduction of acetophenone, a close structural analog of 2-methoxyacetophenone, using yeast cells, significantly improving the reaction's practicability and allowing for higher initial substrate concentrations. srce.hr

Process and Reaction Engineering: Optimizing reaction conditions is another key approach. numberanalytics.com This can involve fed-batch strategies, where the substrate is fed into the reactor at a controlled rate to maintain a low, non-inhibitory concentration. Furthermore, the design of the reactor itself is crucial. Membrane reactors, for instance, can be configured to allow for the continuous removal of products like glucose (in processes where it is a co-product or inhibitor), which can significantly enhance hydrolysis rates and improve enzyme efficiency. nih.gov

Enzyme Engineering and Enzyme Cascades: Modifying the enzyme's structure through protein engineering can reduce its binding affinity for the product, thereby minimizing inhibition. numberanalytics.comnumberanalytics.com Alternatively, using multiple enzymes in a cascade reaction can convert the inhibitory product into a different, non-inhibitory compound, thus driving the initial reaction forward. numberanalytics.com While a powerful tool, this approach requires careful selection and optimization of the enzymes in the cascade to ensure compatible reaction conditions and balanced activities. mdpi.com

Chemo-Enzymatic Hybrid Approaches for Enhanced Stereoselectivity and Yield

Chemo-enzymatic methods combine the high selectivity of biocatalysts with the broad applicability of chemical catalysts to achieve transformations that are difficult to accomplish by either method alone. For the synthesis of this compound, a key hybrid approach is the dynamic kinetic resolution (DKR) of the corresponding racemic alcohol. DKR overcomes the 50% theoretical yield limit of conventional kinetic resolution by coupling an enzymatic resolution step with the in-situ racemization of the undesired enantiomer, theoretically enabling a 100% yield of a single, enantiopure product. nih.gov

This process typically involves the enantioselective acylation of one alcohol enantiomer catalyzed by a lipase, while the unreacted, slower-reacting enantiomer is continuously racemized by a metal catalyst. nih.govdiva-portal.org The compatibility between the enzyme and the racemization catalyst is a critical requirement for a successful DKR system. nih.gov Lipases, such as the immobilized Candida antarctica lipase B (CALB, often sold as Novozym 435), are frequently used due to their robustness and high enantioselectivity in organic solvents. beilstein-journals.orgacs.org These are often paired with ruthenium complexes for the racemization step. diva-portal.orgacs.org

Research has demonstrated the successful application of DKR to various benzylic alcohols, including methoxy-substituted analogs of 1-(2-methoxyphenyl)ethanol. For example, the DKR of racemic 1-(3-methoxyphenyl)ethanol (B1583643) using CALB and a pentaphenylcyclopentadienyl-ruthenium complex resulted in the formation of the corresponding (R)-acetate in 91% yield and high enantiomeric excess. uniovi.es Similarly, DKR has been applied to 1-(4-methoxyphenyl)ethanol, showcasing the versatility of this approach for producing enantiopure methoxy-substituted phenyl ethanols. researchgate.net

The table below summarizes results for the DKR of methoxy-substituted phenylethanols, which serve as models for the synthesis of this compound derivatives.

| Substrate | Enzyme | Racemization Catalyst | Acyl Donor | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 1-(3-Methoxyphenyl)ethanol | CAL-B | [Ru(η⁵-C₅Ph₅)(CO)₂Cl] | Isopropenyl acetate | Toluene | 50 | 24 | 91 | >99 | uniovi.es |

| 1-(4-Methoxyphenyl)ethanol | CALB | [BSO₃HMim]HSO₄ (IL) | Vinyl propionate | [BMIM]BF₄/scCO₂ | 60 | 120-200 | 75-88 | >99 | researchgate.netresearchgate.net |

| 1-(4-Methoxyphenyl)ethanol | Novozym 435 | VOSO₄ | Vinyl acetate | n-Octane | 80 | 24 | >90 | >99 | rsc.orgacs.org |

Racemization Catalysis for Dynamic Kinetic Resolution

The success of a dynamic kinetic resolution hinges on an efficient racemization catalyst that can rapidly interconvert the alcohol enantiomers under conditions compatible with the resolving enzyme. nih.gov The racemization must occur significantly faster than the enzymatic conversion of the slow-reacting enantiomer to avoid its accumulation and a subsequent drop in enantioselectivity. nih.gov For secondary alcohols like 1-(2-methoxyphenyl)ethanol, transition metal complexes are the most widely used racemization catalysts. diva-portal.orgnih.gov

Ruthenium Catalysts: Ruthenium complexes are preeminent in this field due to their high efficiency and compatibility with enzymatic systems. diva-portal.orgbeilstein-journals.orgacs.orgnih.govcolab.ws Many of these catalysts operate via a hydrogen transfer mechanism, which involves the reversible oxidation of the alcohol to the corresponding achiral ketone intermediate, followed by a non-selective reduction back to the racemic alcohol. nih.gov Notable examples include Shvo's catalyst and various half-sandwich cyclopentadienyl (B1206354) ruthenium complexes, such as [Ru(η⁵-C₅Ph₅)(CO)₂Cl]. acs.orgnih.govcolab.ws These catalysts can be activated by heat or base and function effectively at mild temperatures, sometimes even room temperature, which is advantageous for preserving enzyme activity. diva-portal.orgacs.orgnih.gov

Other Metal and Non-Metal Catalysts: While ruthenium complexes are common, other catalysts have also been developed. Vanadium compounds, such as vanadyl sulfate (B86663) (VOSO₄), have been employed as reusable, heterogeneous catalysts for the racemization of benzylic alcohols. rsc.orgacs.org These systems are attractive due to the low cost of the metal and their ability to function without additives under non-anhydrous conditions. rsc.org The mechanism for vanadium-catalyzed racemization is believed to proceed through the formation of a carbenium ion intermediate. rsc.org Additionally, solid acid catalysts like zeolites (e.g., H-Beta) have been shown to effectively racemize benzylic alcohols in aqueous systems, offering a heterogeneous option that can be easily separated from the reaction mixture. rsc.org

The following table presents various catalytic systems used for the racemization of benzylic alcohols in the context of DKR.

| Catalyst Type | Specific Catalyst Example | Substrate Class | Key Features | Reference |

|---|---|---|---|---|

| Ruthenium | [Ru(η⁵-C₅Ph₅)(CO)₂Cl] | Secondary Alcohols | High efficiency at room temperature; compatible with lipases. | diva-portal.orgnih.govcolab.ws |

| Ruthenium | Shvo's Catalyst | Secondary Alcohols | Pioneering catalyst for DKR; operates via hydrogen transfer. | acs.org |

| Vanadium | VOSO₄ (Vanadyl sulfate) | Benzylic Alcohols | Heterogeneous, reusable, no additives required, proceeds via carbenium ion. | rsc.orgacs.org |

| Zeolite | H-Beta Zeolite | Benzylic Alcohols | Heterogeneous solid acid; effective in biphasic water-organic systems. | rsc.org |

| Ruthenium | [Ru(p-cymene)Cl₂]₂ / DPPE | Benzylic Alcohols | In-situ formed catalyst, effective for DKR. | acs.org |

Advanced Spectroscopic and Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of (S)-1-(2-Methoxyphenyl)ethanol. By analyzing the magnetic properties of atomic nuclei, specifically protons (¹H) and carbon-13 (¹³C), a detailed map of the molecule's connectivity and chemical environment can be constructed.

In ¹H NMR spectroscopy of this compound, the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the proton signals provide a wealth of structural information. The spectra are typically recorded in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃).

The characteristic signals observed in the ¹H NMR spectrum confirm the presence of all expected proton environments. The methyl group protons of the ethanol (B145695) moiety typically appear as a doublet, a result of coupling with the adjacent methine proton. The methoxy (B1213986) group protons present as a sharp singlet, as they have no adjacent protons to couple with. The methine proton of the ethanol moiety shows up as a quartet, due to coupling with the three protons of the adjacent methyl group. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be variable. The aromatic protons on the phenyl ring exhibit complex multiplets in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns being indicative of the ortho-substitution pattern.

A representative set of ¹H NMR data for this compound in CDCl₃ is detailed in the table below. rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1.49 | d | 6.4 | -CH₃ |

| 2.68 | s | -OH | |

| 3.86 | s | -OCH₃ | |

| 5.08–5.10 | m | -CH(OH) | |

| 6.87–6.98 | m | Ar-H | |

| 7.22–7.34 | m | Ar-H |

d = doublet, s = singlet, m = multiplet, Ar-H = Aromatic Proton

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum typically shows a signal for the methyl carbon of the ethanol group in the aliphatic region. The methoxy carbon appears at a characteristic downfield shift. The carbon atom bearing the hydroxyl group (methine carbon) is also found in the aliphatic region but further downfield due to the electronegativity of the attached oxygen atom. The aromatic carbons produce a series of signals in the downfield region, with the carbon atom attached to the methoxy group showing a significant downfield shift.

The following table summarizes the characteristic ¹³C NMR chemical shifts for this compound in CDCl₃. rsc.org

| Chemical Shift (δ) ppm | Assignment |

| 22.9 | -CH₃ |

| 55.3 | -OCH₃ |

| 66.6 | -CH(OH) |

| 110.4 | Ar-C |

| 120.8 | Ar-C |

| 126.1 | Ar-C |

| 128.3 | Ar-C |

| 133.4 | Ar-C |

| 155.6 | Ar-C |

Ar-C = Aromatic Carbon

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

Chiral Chromatography for Enantiomeric Excess (ee) Determination

To quantify the enantiomeric purity, or enantiomeric excess (ee), of a sample of this compound, chiral chromatography is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Chiral Gas Chromatography (GC) is a powerful technique for the separation and quantification of volatile enantiomers. In this method, the sample is vaporized and passed through a capillary column coated with a chiral stationary phase.

For the analysis of this compound, a common chiral stationary phase is a cyclodextrin (B1172386) derivative, such as Chirasil-DEX CB. rsc.org The differential interactions between the enantiomers and the chiral stationary phase result in different retention times (tR), allowing for their separation and quantification. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

The table below provides an example of the conditions used for the chiral GC analysis of 1-(2-Methoxyphenyl)ethanol. rsc.orgamazonaws.com

| Column | Carrier Gas | Column Temperature (°C) | Retention Time (R-isomer) (min) | Retention Time (S-isomer) (min) |

| Chirasil-DEX CB | N₂ | 115 (isothermal) | 31.71 | 35.34 |

| Chiral GC | 130 | 13.0 | 11.6 |

Chiral High-Performance Liquid Chromatography (HPLC) is another widely used technique for determining the enantiomeric excess of chiral compounds. This method is particularly suitable for non-volatile or thermally labile compounds. The separation is achieved on a column packed with a chiral stationary phase.

For the analysis of this compound, polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H), are often employed. wiley-vch.dersc.org The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326). The two enantiomers are separated based on their differential interactions with the chiral stationary phase, and their relative amounts are determined by a UV detector.

An example of chiral HPLC conditions for the separation of the enantiomers of 1-(2-Methoxyphenyl)ethanol is presented below. rsc.org

| Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Wavelength (nm) | Retention Time (minor enantiomer) (min) | Retention Time (major enantiomer) (min) |

| Daicel Chiralpak OD-H | n-hexane/i-propanol = 95/5 | 0.7 |

Chiral Gas Chromatography (GC) Methodologies

Optical Rotation Measurements for Stereochemical Confirmation

Optical rotation is a fundamental property of chiral molecules that can be used to confirm the stereochemistry of an enantiomer. A solution of a chiral compound will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the specific enantiomer.

For this compound, the specific rotation ([α]) is measured using a polarimeter. The value is typically reported with the D-line of a sodium lamp (589 nm) as the light source and includes the concentration of the solution and the solvent used. A positive (+) or negative (-) sign indicates the direction of rotation (dextrorotatory or levorotatory, respectively). The specific rotation value can be compared to literature values to confirm the absolute configuration of the enantiomer.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the molecular structure of this compound. The spectra are characterized by absorption or scattering bands corresponding to the specific vibrational frequencies of the bonds within the molecule.

The FT-IR spectrum of the related racemic compound, 1-(2-Methoxyphenyl)ethanol, displays several characteristic peaks that confirm its structure. chemicalbook.com A prominent broad band is typically observed in the region of 3400-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the aliphatic methyl and methoxy groups appear in the 3100-2800 cm⁻¹ range. The presence of the aromatic ring is further confirmed by C=C stretching vibrations around 1600-1450 cm⁻¹. A strong absorption peak corresponding to the C-O stretching of the methoxy group (Ar-O-CH₃) is expected around 1250 cm⁻¹.

FT-Raman spectroscopy provides complementary information. While the O-H stretch is typically a weak band in Raman spectra, the aromatic ring vibrations and the C-C skeletal framework often produce strong signals. For instance, the symmetric "breathing" mode of the benzene (B151609) ring is a characteristic Raman band. Computational studies on similar molecules, such as 3,5-dimethyl-4-methoxybenzoic acid, have been used to assign vibrational modes observed in FT-IR and FT-Raman spectra, providing a powerful combination of experimental and theoretical analysis. lkouniv.ac.inlkouniv.ac.in

Table 1: Characteristic Vibrational Frequencies for 1-(2-Methoxyphenyl)ethanol (Data is representative based on spectra of the racemate and related compounds)

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Functional Group |

| O-H Stretch | ~3350 (broad) | Weak | Alcohol |

| Aromatic C-H Stretch | ~3060 | Strong | Benzene Ring |

| Aliphatic C-H Stretch | ~2970, ~2930 | Medium-Strong | Methyl, Methine |

| Methoxy C-H Stretch | ~2835 | Medium | Methoxy |

| Aromatic C=C Stretch | ~1600, ~1490, ~1450 | Strong | Benzene Ring |

| Asymmetric C-O-C Stretch | ~1245 | Medium | Methoxy Ether |

| C-O Stretch | ~1045 | Medium | Secondary Alcohol |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₂O₂), the molecular weight is 152.19 g/mol . bldpharm.comsynblock.com In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 152.

The fragmentation pattern provides valuable structural information. For alcohols, the molecular ion peak can be small or absent. libretexts.org The fragmentation of this compound is expected to follow pathways characteristic of aromatic alcohols and ethers. libretexts.org Key fragmentation steps include:

Loss of a methyl radical (•CH₃): Cleavage of the C-C bond between the chiral center and the methyl group is a highly probable event, leading to the formation of a stable, resonance-stabilized benzylic cation. This would produce a prominent peak at m/z 137 ([M-15]⁺).

Loss of water (H₂O): Dehydration is a common fragmentation pathway for alcohols, which would result in a peak at m/z 134 ([M-18]⁺). libretexts.org

Loss of a methoxy radical (•OCH₃): Cleavage of the aryl-ether bond could lead to a fragment at m/z 121.

Formation of the methoxyphenyl cation: Cleavage could also lead to a fragment corresponding to the methoxy-tropylium ion at m/z 107 or the methoxy-benzyl cation.

Tandem Mass Spectrometry (MS/MS) can further elucidate these fragmentation pathways. nih.govnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the m/z 137 fragment) is selected and subjected to further fragmentation (collision-induced dissociation) to produce product ions. This allows for unambiguous confirmation of fragment structures and provides a higher degree of confidence in the compound's identification, especially in complex mixtures. mdpi.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Formula of Fragment | Notes |

| 152 | [C₉H₁₂O₂]⁺ | Molecular Ion ([M]⁺) | May be of low intensity |

| 137 | [M - CH₃]⁺ | [C₈H₉O₂]⁺ | Loss of the ethyl-sidechain methyl group, likely a major peak |

| 134 | [M - H₂O]⁺ | [C₉H₁₀O]⁺ | Loss of water |

| 121 | [M - OCH₃]⁺ | [C₈H₉O]⁺ | Loss of the methoxy group |

| 107 | [C₇H₇O]⁺ | Methoxytropylium or Methoxybenzyl cation | Common fragment for methoxy-substituted aromatic rings |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, torsional angles, and the absolute configuration of chiral centers.

An XRD study of this compound would be expected to yield:

Absolute Configuration: Unambiguous confirmation of the (S)-configuration at the chiral carbon atom.

Conformational Analysis: The preferred orientation (torsional angles) of the hydroxyl, methyl, and methoxyphenyl groups relative to each other.

Intermolecular Interactions: Identification of hydrogen bonding patterns involving the hydroxyl group, which dictates the supramolecular assembly in the solid state.

Crystallographic Data: The specific crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions.

Table 3: Hypothetical X-ray Diffraction Data Parameters for this compound (This table is illustrative of the type of data obtained from an XRD experiment)

| Parameter | Expected Data |

| Chemical Formula | C₉H₁₂O₂ |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules per unit cell) | e.g., 2 or 4 |

| Density (calculated) | g/cm³ |

| Hydrogen Bonding | Details of donor-acceptor distances and angles |

Computational Chemistry and Theoretical Investigations

Molecular Geometry and Conformational Analysis

The flexibility of the ethanol (B145695) sidechain and its interaction with the substituted phenyl ring give rise to multiple possible conformations for (S)-1-(2-Methoxyphenyl)ethanol. Computational methods are employed to determine the most stable three-dimensional arrangements and the energetic barriers between them.

Density Functional Theory (DFT) is a robust method used to determine the optimized geometric parameters of the molecule. bohrium.com Calculations, often using functionals like B3LYP with a 6-311++G(d,p) basis set, can predict bond lengths, bond angles, and dihedral (torsion) angles for the molecule's most stable state. researchgate.net For molecules containing a 2-methoxyphenyl group, DFT calculations have been successfully used to obtain optimized geometries that correlate well with experimental data from techniques like X-ray crystallography. mdpi.comresearchgate.net This process yields a detailed picture of the molecule's structure, such as the planarity of the phenyl ring and the specific spatial orientation of the hydroxyl and methoxy (B1213986) substituents. researchgate.net

Table 1: Representative Theoretical Geometric Parameters for this compound (Note: This table presents expected values based on DFT calculations of analogous molecules. Actual values would be determined by specific computational studies.)

| Parameter | Description | Expected Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-O (hydroxyl) | Length of the carbon-oxygen single bond in the ethanol group. | ~1.43 Å |

| C-O (methoxy) | Length of the carbon-oxygen single bond in the methoxy group. | ~1.36 Å |

| C-C (ring-chain) | Length of the bond connecting the ethanol side chain to the phenyl ring. | ~1.51 Å |

| **Bond Angles (°) ** | ||

| C-C-O (hydroxyl) | Angle defining the geometry of the chiral center. | ~109.5° |

| C-C-O (methoxy) | Angle of the methoxy group attached to the ring. | ~117.0° |

| Dihedral Angles (°) | ||

| C-C-C-O | Torsion angle defining the orientation of the hydroxyl group. | Varies by conformer |

| C-C-O-C | Torsion angle defining the orientation of the methoxy group. | Varies by conformer |

To understand the molecule's conformational flexibility, researchers perform Potential Energy Surface (PES) scans. researchgate.net This involves systematically rotating specific dihedral angles—such as the one around the bond connecting the chiral carbon to the phenyl ring—and calculating the energy at each step. researchgate.net The resulting plot of energy versus dihedral angle reveals energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. researchgate.net For this compound, PES scans would identify the most energetically favorable orientations of the hydroxyl and methoxy groups relative to the phenyl ring, providing insight into the populations of different conformers at thermal equilibrium.

Exploration of Potential Energy Surfaces and Conformer Stability

Electronic Structure and Reactivity Descriptors

Theoretical calculations are also used to probe the electronic characteristics of the molecule, which are fundamental to its reactivity.

Frontier Molecular Orbital (FMO) theory is used to characterize chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. scispace.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.goviucr.org For a molecule like this compound, the HOMO is typically localized on the electron-rich 2-methoxyphenyl ring, while the LUMO is often a π* antibonding orbital distributed across the aromatic system. nih.gov

Table 2: Calculated Frontier Molecular Orbital Properties and Reactivity Descriptors (Note: These values are illustrative, based on findings for related methoxyphenyl compounds, and would be quantified by specific DFT calculations.)

| Parameter | Definition | Typical Value (eV) | Implication |

|---|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -5.9 | Electron-donating capability |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.9 | Electron-accepting capability |

| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | ~ 4.0 | Chemical reactivity and stability nih.gov |

| Chemical Hardness (η) | η = (E(LUMO) - E(HOMO)) / 2 | ~ 2.0 | Resistance to change in electron distribution iucr.org |

| Electrophilicity Index (ω) | ω = μ² / 2η (where μ is chemical potential) | ~ 3.3 | Global electrophilic nature of the molecule iucr.org |

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and electron delocalization within the molecule. bohrium.comresearchgate.net It examines interactions between filled "donor" NBOs (localized bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). The stabilization energy, E(2), associated with a donor-acceptor interaction quantifies the extent of charge delocalization, a phenomenon also known as hyperconjugation. researchgate.net

Table 3: Significant NBO Donor-Acceptor Interactions and Stabilization Energies (Note: This table illustrates the type of interactions identified by NBO analysis for this compound.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O1) | σ*(C-C) | High | Hyperconjugation from hydroxyl oxygen lone pair |

| LP (O2) | π*(C-C)ring | Moderate | Resonance from methoxy oxygen lone pair to the ring |

| σ(C-H) | σ*(C-O) | Low | C-H bond donation to adjacent antibonding orbital |

| π(C-C)ring | σ*(C-O) | Low | Ring π-system donation to side chain antibond |

(LP = Lone Pair; O1 = Hydroxyl Oxygen; O2 = Methoxy Oxygen)

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites. The MEP map displays the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential.

For aromatic compounds, the MEP map can reveal sites susceptible to electrophilic or nucleophilic attack. tandfonline.com In molecules containing hydroxyl and methoxy groups, the oxygen atoms typically exhibit negative potential (red regions), indicating they are electron-rich and prone to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group usually shows a positive potential (blue region), making it a site for nucleophilic attack. sapub.org

The distribution of electrostatic potential is crucial for understanding intermolecular interactions, such as how this compound might bind within the active site of an enzyme. sapub.org The shape and charge distribution dictated by the MEP influence the molecule's orientation and interaction with surrounding amino acid residues.

Table 1: Interpreting Molecular Electrostatic Potential (MEP) Maps

| Color Region | Potential | Implication for Reactivity |

| Red | Most Negative | Site for electrophilic attack, electron-rich |

| Blue | Most Positive | Site for nucleophilic attack, electron-deficient |

| Green | Near Zero | Neutral, less reactive |

| Yellow/Orange | Intermediate Negative | Moderate electron-rich character |

| Light Blue | Intermediate Positive | Moderate electron-deficient character |

This table provides a general guide to interpreting MEP maps in the context of chemical reactivity.

Simulation of Enzyme-Substrate Interactions and Catalytic Mechanisms

Computational simulations are instrumental in elucidating the complex interactions between a substrate like this compound and an enzyme. These methods can model the substrate's journey into the enzyme's active site and the chemical reactions that occur there.

Molecular Dynamics Simulations (e.g., PELE Diffusion) for Substrate Binding

Molecular dynamics (MD) simulations allow researchers to observe the movement of a substrate as it approaches and binds to an enzyme. Protein-Ligand-Exploration (PELE) is a specific MD-based method that can simulate the diffusion of a ligand from the solvent into a buried active site. csic.es

In studies involving aryl-alcohol oxidase (AAO), adaptive-PELE simulations have been used to model the diffusion of (S)-1-(p-methoxyphenyl)ethanol, a structurally similar compound, into the enzyme's active site. rsc.orgcsic.esresearchgate.net These simulations can identify key amino acid residues that interact with the substrate during its entry and binding. rsc.orgcsic.esresearchgate.net For instance, simulations identified Ile500 as a crucial residue in the F501A variant of Pleurotus eryngii AAO, having a high number of contacts with the substrate as it moves towards the active site. rsc.orgcsic.esresearchgate.net Such insights are invaluable for understanding the determinants of substrate specificity and for guiding protein engineering efforts. rsc.orgcsic.es

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Reaction Pathways

To study the chemical reaction itself, a combination of quantum mechanics (QM) and molecular mechanics (MM) is often employed. QM/MM methods treat the reactive part of the system (the substrate and key active site residues) with high-level QM calculations, while the rest of the protein and solvent are described by more computationally efficient MM force fields. researchgate.net

This approach has been used to investigate the enantioselectivity of enzymes like Burkholderia cepacia lipase (B570770) in the esterification of secondary alcohols. researchgate.net QM/MM calculations can determine the energy barriers for the reaction of each enantiomer, revealing why an enzyme might favor one over the other. researchgate.net For example, in the O-acetylation of (R,S)-propranolol catalyzed by Candida antarctica lipase B, QM/MM calculations showed that the energy barrier for the reaction of the R-enantiomer was significantly lower than that for the S-enantiomer, explaining the observed enantioselectivity. researchgate.net Similar studies on the oxidation of alcohols by aryl-alcohol oxidase have used QM/MM to understand the hydride transfer step in the reaction mechanism. csic.es

In Silico Mutagenesis Studies for Biocatalyst Engineering

Computational, or in silico, mutagenesis is a powerful strategy for designing improved enzymes. By computationally simulating the effects of specific amino acid substitutions, researchers can predict which mutations are likely to enhance an enzyme's activity, stability, or selectivity before performing experiments in the lab. osti.gov

This approach has been successfully applied to engineer aryl-alcohol oxidase (AAO) for improved activity towards secondary alcohols. rsc.orgcsic.es Starting with the F501A variant of P. eryngii AAO, computational simulations identified Ile500 as a target for mutation to improve the oxidation of (S)-1-(p-methoxyphenyl)-ethanol. rsc.orgcsic.esresearchgate.net Subsequent experimental work confirmed that mutating this residue led to variants with significantly higher activity. rsc.orgcsic.es The I500M/F501W double variant, for example, was able to oxidize the S-enantiomer of the model substrate with high selectivity. rsc.orgresearchgate.net This synergy between computational prediction and experimental validation accelerates the development of more efficient biocatalysts for industrial applications. osti.govresearchgate.net

Prediction of Spectroscopic Parameters from Theoretical Calculations

Theoretical calculations can predict various spectroscopic properties of molecules, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions are often based on Density Functional Theory (DFT) calculations. asianpubs.orgiucr.org

By calculating the optimized molecular geometry, researchers can then compute the expected spectroscopic parameters. asianpubs.org For instance, theoretical calculations of NMR chemical shifts (¹H and ¹³C) and IR frequencies for compounds structurally related to this compound have shown good agreement with experimental data. asianpubs.orgresearchgate.net These calculations help in the assignment of experimental spectra and provide a deeper understanding of the relationship between molecular structure and spectroscopic properties. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra, providing insights into the electronic transitions of the molecule. tandfonline.com The prediction of these parameters is a valuable tool for structural confirmation and for interpreting experimental spectroscopic results. aip.org

Derivatization and Functionalization Strategies of S 1 2 Methoxyphenyl Ethanol

Chemical Transformations to Access Other Chiral Functional Groups

The hydroxyl group of (S)-1-(2-Methoxyphenyl)ethanol is a versatile functional group that can be readily converted into other key chiral functionalities, such as amines, esters, and azides. These transformations are fundamental for incorporating the chiral scaffold into a wider range of molecular architectures.

One of the most significant transformations is the conversion to chiral amines. Chiral α-arylethylamines are crucial intermediates in the synthesis of numerous pharmaceuticals and fine chemicals. d-nb.info Methodologies for preparing these amines from chiral alcohols often involve a stereoinversion or retention pathway. For instance, a related chiral alcohol, (R)-1-(3-methoxyphenyl)ethanol, was converted into the corresponding (S)-amine, a key intermediate for the synthesis of (S)-rivastigmine, through a two-step process involving activation of the hydroxyl group followed by substitution with an amine source. scielo.br Another general approach involves the synthesis of oximes from the corresponding ketone, followed by stereoselective reduction to yield primary amines. nih.gov The synthesis of (S)-2-(Benzyl(methyl)amino)-1-(2-methoxyphenyl)ethanol has also been documented, demonstrating the direct creation of chiral amino alcohols from related ketones. rsc.org

Esterification is another common derivatization, often used for protection, purification, or to modify the biological activity of the parent molecule. Both chemical and enzymatic methods can be employed. Lipases, for example, are frequently used for the kinetic resolution of racemic alcohols via enantioselective acylation, yielding an enantiomerically enriched ester and the remaining alcohol. medcraveonline.comresearchgate.net

The conversion to azides provides a pathway to primary amines via reduction or to triazoles via cycloaddition reactions. The synthesis of (R)-β-azido-α-(4-methoxyphenyl)ethanol, a direct precursor to the drug denopamine, highlights the synthetic utility of this transformation. nih.gov

| Starting Material Type | Transformation | Resulting Functional Group | Relevance/Application | Reference |

|---|---|---|---|---|

| Chiral Secondary Alcohol | Substitution (e.g., Mitsunobu reaction) | Chiral Primary Amine | Precursor for pharmaceuticals like (S)-rivastigmine. | scielo.br |

| Chiral Secondary Alcohol | Esterification (Chemical or Enzymatic) | Chiral Ester | Protection, purification, modification of activity. | medcraveonline.com |

| Chiral Secondary Alcohol | Azide Introduction | Chiral Azide | Intermediate for amines (e.g., for denopamine) and triazoles. | nih.gov |

| α-Amino Ketone (related precursor) | Asymmetric Transfer Hydrogenation | Chiral Amino Alcohol | Direct synthesis of functionalized amino alcohols. | rsc.orgacs.org |

Utilization as a Precursor for Diverse Chiral Organic Molecules

The true value of this compound and its derivatives lies in their application as precursors for the synthesis of complex, high-value chiral molecules, particularly in the pharmaceutical industry. bldpharm.com The stereocenter and the specific substitution pattern of the aromatic ring make it an ideal starting point for molecules where chirality is essential for biological activity.

A notable example is the synthesis of Lusutrombopag, a thrombopoietin receptor agonist. The key building block for this drug is (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol, a structurally related chiral alcohol, which is prepared via the highly efficient and enantioselective bioreduction of the corresponding ketone. researchgate.net Similarly, related chiral amines serve as crucial intermediates for major pharmaceuticals. The synthesis of the anti-asthma drug (R,R)-formoterol utilizes a chiral amine derived from a methoxyphenyl precursor. google.com The synthesis of (S)-rivastigmine, used to treat dementia associated with Alzheimer's and Parkinson's diseases, employs a chiral amine intermediate derived from a methoxy-substituted chiral alcohol. scielo.brlookchem.com Other examples include the use of chiral amino alcohol functionalities in drugs like (R)-salbutamol and (R)-denopamine. acs.org

| Precursor Type | Target Molecule | Therapeutic Area | Reference |

|---|---|---|---|

| (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol | Lusutrombopag | Thrombocytopenia | researchgate.net |

| (R)-1-(4-methoxyphenyl)-2-propylamine | (R,R)-Formoterol | Asthma/COPD | google.com |

| (S)-1-(3-methoxyphenyl)ethylamine | (S)-Rivastigmine | Alzheimer's Disease | scielo.brlookchem.com |

| (R)-β-azido-α-(4-methoxyphenyl)ethanol | (R)-Denopamine | Cardiotonic | nih.gov |

| Chiral 1,2-amino alcohol | (R)-Salbutamol | Asthma | acs.org |

Development of Specialized Derivatives for Advanced Synthetic Applications

Beyond serving as a linear precursor, this compound is functionalized to create specialized derivatives with advanced applications, most notably in the field of asymmetric catalysis. The chiral backbone is incorporated into more complex structures to form chiral ligands that can induce enantioselectivity in chemical reactions.

For example, chiral β-amino alcohols derived from precursors like this compound can be used as ligands in the catalytic enantioselective addition of organozinc reagents to aldehydes. researchgate.net These ligands coordinate to a metal center, creating a chiral environment that directs the approach of the reactants, leading to the formation of one enantiomer of the product in excess. The kinetic and thermodynamic properties of this compound itself suggest its potential utility as a chiral ligand for hydrogen transfer reactions. biosynth.com

Furthermore, derivatives containing the 2-methoxyphenyl group have been developed as reagents for analytical applications. For instance, 1-(2-methoxyphenyl)piperazine, a derivative, is used as a derivatizing agent for the sensitive detection of airborne isocyanates by forming urea (B33335) derivatives that can be analyzed by liquid chromatography. jigspharma.com This demonstrates the functionalization of the core structure for use in fields beyond synthesis, such as occupational safety and environmental monitoring. The development of such specialized derivatives significantly broadens the impact and utility of the parent chiral alcohol.

Applications and Impact in Asymmetric Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

(S)-1-(2-Methoxyphenyl)ethanol serves as a versatile chiral precursor in the synthesis of a variety of complex organic molecules. evitachem.com Its defined stereochemistry is transferred to the target molecules, a crucial aspect in the development of pharmaceuticals, agrochemicals, and other biologically active compounds.

A significant application of derivatives of this compound is in the pharmaceutical industry. For instance, the related compound, (S)-1-(3′-Bromo-2′-methoxyphenyl)ethanol, is a key precursor in the synthesis of Lusutrombopag. smolecule.comresearchgate.netresearchgate.net Lusutrombopag is a thrombopoietin receptor agonist used to treat thrombocytopenia in adult patients with chronic liver disease. researchgate.netnih.gov The synthesis of this pharmaceutical agent relies on the specific stereochemistry of the chiral alcohol to ensure its biological efficacy. researchgate.net Efficient enzymatic methods have been developed to produce this key building block with high enantioselectivity, highlighting its industrial importance. researchgate.net

The utility of chiral alcohols like this compound extends to the agrochemical, flavor, and fragrance industries. rsc.org Chiral compounds are crucial in agrochemicals as different enantiomers can exhibit varying degrees of efficacy and environmental impact. In the realm of flavors and fragrances, the stereochemistry of a molecule is often directly linked to its sensory properties, such as odor and taste. mdpi.com The specific enantiomer, this compound, and similar chiral alcohols serve as starting materials for the synthesis of compounds with desired biological or sensory profiles. rsc.org

This compound and its derivatives are instrumental in the synthesis of a broad range of other biologically active compounds and natural products. evitachem.comsmolecule.combeilstein-journals.orgrsc.org The chiral methyl carbinol moiety present in this compound is a common structural fragment in numerous natural products and bioactive molecules. mmu.ac.uk Its incorporation into synthetic pathways allows for the stereocontrolled construction of complex architectures. beilstein-journals.org For example, chiral phosphonamide reagents, which can be derived from chiral precursors, are used in the total synthesis of diverse and complex natural products. beilstein-journals.org The synthesis of biologically active compounds often relies on the use of such chiral building blocks to achieve the desired stereochemistry, which is critical for their biological function. researchgate.net

Building Block for Agrochemicals, Flavors, and Fragrances

Design and Evaluation of Chiral Ligands and Catalysts Incorporating this compound Moiety

The this compound scaffold has been effectively incorporated into the design of chiral ligands and catalysts for asymmetric synthesis. biosynth.com These catalysts are instrumental in transferring chirality to prochiral substrates in a variety of chemical transformations, leading to the formation of enantiomerically enriched products.

The chiral structure of this compound has been utilized in the development of ligands for asymmetric organometallic catalysis. researchgate.nettubitak.gov.tr For example, novel enantiopure 1,4-aminoalkylphenols derived from chiral secondary alcohols have been prepared and shown to be effective catalysts in the enantioselective addition of diethylzinc (B1219324) to aldehydes. tubitak.gov.tr Similarly, chiral N-heterocyclic carbene (NHC) gold complexes have been synthesized from bulky chiral imidazolium (B1220033) salts, which can be derived from precursors like this compound. researchgate.net These ligands and their metal complexes create a chiral environment around the metal center, enabling stereocontrol in catalytic reactions.

Ligands and catalysts derived from the this compound moiety have found successful application in various enantioselective transformations. A notable example is the enantioselective addition of diethylzinc to aldehydes, where chiral amino alcohols and 1,4-aminoalkylphenols incorporating this structural motif have demonstrated high yields and enantioselectivities. tubitak.gov.trresearchgate.net

In the context of the enantioselective Henry (nitroaldol) reaction, chiral catalysts are employed to control the stereochemical outcome. For instance, copper(II) complexes with chiral ligands have been used to catalyze the reaction between aldehydes and nitromethane, producing chiral nitroalcohols with high enantiomeric excess. researchgate.netmdpi.com Research has shown that catalysts derived from related chiral structures can achieve high yields and enantioselectivities in the synthesis of (R)-1-(2-methoxyphenyl)-2-nitroethanol. mdpi.comacs.orgacs.org

The following table summarizes the performance of various catalyst systems in the enantioselective Henry reaction to produce (R)-1-(2-Methoxyphenyl)-2-nitroethanol:

| Catalyst/Ligand System | Aldehyde | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Cu(II)-Aziridine Derivative | 2-Methoxybenzaldehyde | Ethanol (B145695) | 92 | 90 | mdpi.com |

| Ephedrine-based Catalyst 3c | 2-Methoxybenzaldehyde | Not Specified | 85 | 84 | acs.org |

| Chiral Ligand 2a/Cu(OAc)₂ | 2-Methoxybenzaldehyde | Diethyl Ether | 85 | 85 | acs.org |

This data underscores the effectiveness of catalysts designed around chiral backbones similar to this compound in promoting highly stereoselective carbon-carbon bond-forming reactions.

Development of Ligands for Asymmetric Organometallic Catalysis

Integrated and Multi-Enzymatic Cascade Processes Featuring this compound Intermediates

A prominent application of multi-enzyme cascades is the deracemization of racemic secondary alcohols. scielo.br This strategy converts a racemic mixture entirely into one enantiomer, achieving a theoretical yield of 100%. scielo.br A common mechanism is stereoinversion, which involves the stereoselective oxidation of one enantiomer (e.g., the R-enantiomer) into an achiral ketone intermediate. This ketone is then asymmetrically reduced by a second, stereocomplementary enzyme to yield the desired opposite enantiomer (the S-enantiomer). scielo.br

Research has demonstrated the successful deracemization of various (±)-1-arylethanols using a biocatalytic cascade. One such system employs the yeast Candida albicans, which exhibits (S)-selectivity in oxidizing the alcohol, in tandem with a ketoreductase (KRED) that possesses opposite, anti-Prelog selectivity for reducing the intermediate ketone to the (R)-alcohol. scielo.brscielo.br While this specific study focused on producing (R)-enantiomers, the principle is reversible; inverting the sequence or selecting enzymes with complementary stereopreferences (Prelog-selective KREDs) can produce the (S)-enantiomers. scielo.brscielo.br For instance, several commercial KREDs show strong Prelog selectivity, producing (S)-1-phenylethanol with 96-99% enantiomeric excess (ee). scielo.br

The table below summarizes the results from a study on the deracemization of various racemic 1-arylethanols using a sequential cascade of Candida albicans and a selected ketoreductase (KRED-NADH-027), highlighting the potential for high conversion and enantiopurity.

Table 1: Deracemization of Racemic 1-Arylethanols via a Two-Enzyme Cascade A sequential cascade involving oxidation by Candida albicans followed by reduction with KRED-NADH-027 to produce the (R)-alcohol.

Beyond purely enzymatic systems, chemoenzymatic cascades combine the strengths of chemical catalysts and biocatalysts. uniovi.es For the deracemization of secondary alcohols, a chemical oxidant like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) can be used for the non-selective oxidation of the racemic alcohol to the ketone, followed by a highly enantioselective reduction using an alcohol dehydrogenase (ADH). rsc.org This one-pot, two-step approach has been shown to be highly effective for a variety of secondary alcohols. rsc.org The key to success in such integrated processes is ensuring the compatibility of the chemical and biological catalysts or performing the steps sequentially in the same pot after neutralizing or quenching reactive chemical species. rsc.org

The table below illustrates the results of a one-pot chemoenzymatic deracemization of secondary alcohols using a TEMPO-based oxidation system followed by bioreduction with different alcohol dehydrogenases to yield either the (S) or (R) enantiomer.

Table 2: Chemoenzymatic Deracemization of Secondary Alcohols A one-pot sequential process combining TEMPO-based oxidation with enantioselective reduction by an Alcohol Dehydrogenase (ADH).

These integrated cascade processes, whether fully enzymatic or chemoenzymatic, are powerful tools in asymmetric synthesis. They enable the efficient production of enantiomerically pure alcohols, such as this compound and its analogs, from readily available racemic starting materials, thereby providing valuable chiral building blocks for the pharmaceutical and fine chemical industries. scielo.brnih.gov

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthesis Routes

The principles of green chemistry are increasingly guiding the synthesis of chiral molecules, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. innovareacademics.innih.gov For the production of (S)-1-(2-Methoxyphenyl)ethanol, future efforts are centered on moving away from conventional chemical methods that often rely on stoichiometric amounts of chiral reagents or metal catalysts, which can be costly and environmentally problematic.

Biocatalysis stands out as a particularly promising green alternative, utilizing enzymes or whole-cell systems to perform asymmetric reductions under mild conditions, typically in aqueous media. plos.org Research is focused on developing processes that are highly atom-efficient and generate minimal waste. innovareacademics.in An example of a green approach is the use of transfer hydrogenation in water, which avoids the need for flammable and high-pressure molecular hydrogen. thieme-connect.com

Future sustainable routes will likely integrate several green chemistry principles: